
2,3-Diisopropylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diisopropylnaphthalene is an organic compound with the molecular formula C₁₆H₂₀. It is one of the isomers of diisopropylnaphthalene, characterized by the presence of two isopropyl groups attached to the naphthalene ring at the 2 and 3 positions. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diisopropylnaphthalene typically involves the alkylation of naphthalene with propylene. This reaction is catalyzed by acidic catalysts such as aluminum chloride (AlCl₃) or zeolites. The reaction conditions include elevated temperatures and controlled pressure to ensure the selective formation of the 2,3-isomer.
Industrial Production Methods: In industrial settings, the production of this compound often employs a two-stage crystallization method to achieve high purity. The process involves the initial alkylation of naphthalene followed by separation and purification steps to isolate the desired isomer .
化学反应分析
Types of Reactions: 2,3-Diisopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding naphthalene dicarboxylic acids.
Reduction: Reduction reactions can modify the isopropyl groups or the naphthalene ring itself.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products:
Oxidation: Naphthalene dicarboxylic acids.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
科学研究应用
2,3-Diisopropylnaphthalene finds applications in various scientific research fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 2,3-Diisopropylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
2,6-Diisopropylnaphthalene: Another isomer with isopropyl groups at the 2 and 6 positions.
2,7-Diisopropylnaphthalene: Isomer with isopropyl groups at the 2 and 7 positions.
Comparison: 2,3-Diisopropylnaphthalene is unique due to its specific isomeric structure, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for distinct applications .
属性
CAS 编号 |
94133-81-0 |
|---|---|
分子式 |
C16H20 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
2,3-di(propan-2-yl)naphthalene |
InChI |
InChI=1S/C16H20/c1-11(2)15-9-13-7-5-6-8-14(13)10-16(15)12(3)4/h5-12H,1-4H3 |
InChI 键 |
VHLCCRACDZFEFS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=CC=CC=C2C=C1C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]-](/img/structure/B12641154.png)
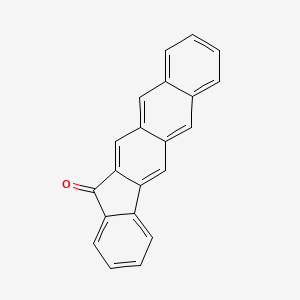
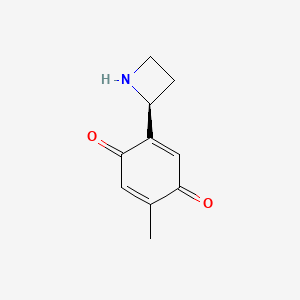
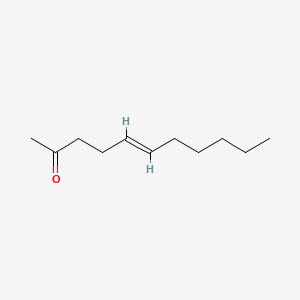
![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)

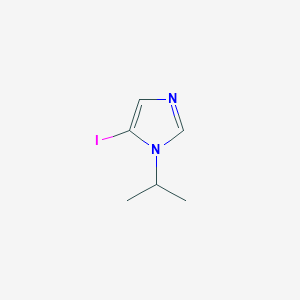
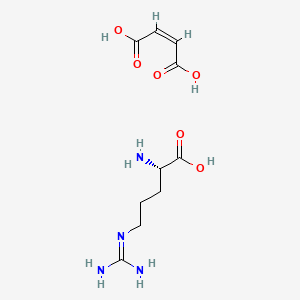
![3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride](/img/structure/B12641203.png)
![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
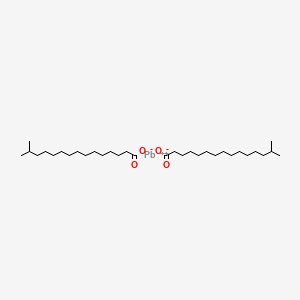
![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)
![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)
![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)
